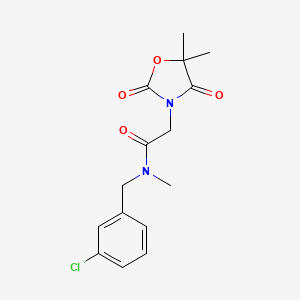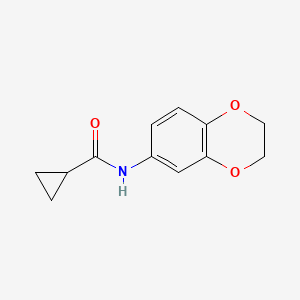
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide, commonly known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a member of the acetanilide family of compounds and has been synthesized using various methods.
Scientific Research Applications
MNPA has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been studied for its potential as an anticancer agent. In material science, MNPA has been used as a precursor for the synthesis of various organic compounds. In environmental science, MNPA has been studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
Mechanism of Action
The mechanism of action of MNPA is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. MNPA has also been reported to inhibit the activity of lipoxygenase (LOX), an enzyme that plays a key role in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects
MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. MNPA has also been reported to exhibit cytotoxic activity against various cancer cell lines. In addition, MNPA has been reported to exhibit antioxidant activity and to increase the levels of endogenous antioxidants such as glutathione.
Advantages and Limitations for Lab Experiments
MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions.
Future Directions
There are several future directions for the study of MNPA. One potential direction is the further investigation of its anti-inflammatory, analgesic, and antipyretic activities. Another potential direction is the study of its potential as an anticancer agent. In addition, MNPA could be further studied for its potential as a water-soluble fluorescent probe for the detection of heavy metal ions. Finally, the synthesis of MNPA derivatives could be explored to improve its solubility and other properties.
Conclusion
In conclusion, MNPA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, material science, and environmental science. MNPA has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities, as well as cytotoxic activity against various cancer cell lines. MNPA has several advantages for lab experiments, including its low toxicity, high solubility in organic solvents, and ease of synthesis. However, MNPA has some limitations, including its low water solubility and its potential to form insoluble aggregates in aqueous solutions. There are several future directions for the study of MNPA, including the further investigation of its anti-inflammatory, analgesic, and antipyretic activities, the study of its potential as an anticancer agent, and the study of its potential as a water-soluble fluorescent probe for the detection of heavy metal ions.
Synthesis Methods
MNPA can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then subjected to acetic anhydride and acetic acid to form MNPA. Another method involves the reaction of 4-methoxyaniline with 2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then treated with acetic anhydride and acetic acid to form MNPA.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-13-8-6-12(7-9-13)16-15(18)10-11-4-2-3-5-14(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVLMBBAZJKTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-(2-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B5680186.png)



![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B5680211.png)
![5-[methyl(2-phenylethyl)amino]-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B5680215.png)
![5,8-dimethyl-2-{[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methyl}quinolin-4-ol](/img/structure/B5680221.png)
![(3S*,4S*)-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5680224.png)

![1-[(3-chlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5680243.png)
![N-(3-methylphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B5680247.png)
![(3R*,4R*)-3-cyclopropyl-1-{[1-(methoxymethyl)cyclobutyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5680264.png)
![(3R*,4R*)-1-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5680271.png)